(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride
CAS No.:
Cat. No.: VC13425451
Molecular Formula: C11H15Cl2FN2
Molecular Weight: 265.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15Cl2FN2 |
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Molecular Weight | 265.15 g/mol |
IUPAC Name | N-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride |
Standard InChI | InChI=1S/C11H14ClFN2.ClH/c12-10-2-1-3-11(13)9(10)7-15-8-4-5-14-6-8;/h1-3,8,14-15H,4-7H2;1H |
Standard InChI Key | KEKMADLBIVIMGK-UHFFFAOYSA-N |
SMILES | C1CNCC1NCC2=C(C=CC=C2Cl)F.Cl |
Canonical SMILES | C1CNCC1NCC2=C(C=CC=C2Cl)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride (CAS 1289585-42-7) is a synthetic organic compound characterized by a pyrrolidine ring substituted with a chlorofluorobenzyl group. Its molecular formula is C₁₁H₁₅Cl₂FN₂, with a molecular weight of 265.15 g/mol . The hydrochloride salt form enhances water solubility and stability, making it suitable for research applications .
Key Structural Features:
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Pyrrolidine Core: A five-membered saturated nitrogen-containing heterocycle.
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Chlorofluorobenzyl Group: A benzyl moiety with chlorine at the 2-position and fluorine at the 6-position, introducing electronic and steric effects.
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Hydrochloride Salt: Protonated amine group improves ionic interactions and formulation stability.
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₅Cl₂FN₂ | |
Molecular Weight | 265.15 g/mol | |
SMILES | C1CNCC1NCC2=C(C=CC=C2Cl)F.Cl | |
InChIKey | KEKMADLBIVIMGK-QRPNPIFTSA-N |
Synthetic Pathways and Reaction Conditions
The synthesis involves multi-step reactions, typically starting with benzyl halide derivatives and pyrrolidine amines. While exact protocols are proprietary, general methods include:
Core Assembly
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Benzyl Halide Preparation: 2-Chloro-6-fluorobenzyl chloride is synthesized via halogenation of benzyl chloride or fluorination of chlorobenzyl derivatives .
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Nucleophilic Substitution: Pyrrolidin-3-amine reacts with the benzyl halide under basic conditions (e.g., NaHCO₃ or K₂CO₃) to form the amine-benzyl bond .
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Salt Formation: The free base is treated with HCl to yield the hydrochloride salt.
Table 2: Representative Synthesis Steps
Pharmacological and Biological Activity
The compound’s chlorofluorobenzyl and pyrrolidine groups confer potential bioactivity, particularly in neurological and enzymatic targets:
Neurotransmitter Interactions
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GABA Receptors: Structural analogs show modulation of γ-aminobutyric acid (GABA) receptors, influencing anxiety and mood regulation .
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Serotonin Reuptake Inhibition: Fluorine substitution enhances membrane permeability, a trait shared with selective serotonin reuptake inhibitors (SSRIs) .
Enzyme Inhibition
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Kinase Targets: Pyrrolidine derivatives are explored as kinase inhibitors, though specific data for this compound remain limited .
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Oxidative Stress Modulation: Fluorinated aromatic systems may scavenge reactive oxygen species (ROS), though direct evidence is lacking .
Table 3: Comparative Bioactivity of Analogous Compounds
Structural and Functional Comparisons
The compound’s unique halogenation pattern distinguishes it from related pyrrolidine derivatives:
Halogen Substituent Effects
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Chlorine (2-Position): Electron-withdrawing, enhancing electrophilicity and receptor binding .
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Fluorine (6-Position): Increases lipophilicity and metabolic stability via C-F bond strength .
Stereochemical Variants
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(S)-Enantiomer: Observed in chiral derivatives, influencing binding affinity to stereospecific targets (e.g., serotonin receptors) .
Table 4: Physicochemical Property Comparison
Property | This Compound | (2-Chloro-benzyl)-pyrrolidin-3-yl-amine |
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Molecular Weight | 265.15 g/mol | 247.16 g/mol |
logP (Predicted) | ~2.8 | ~2.5 |
Fluorine Substituent | 6-Position | None |
Applications in Research and Industry
Pharmaceutical Intermediates
Used in synthesizing CNS-targeted drugs, particularly for depression and anxiety .
Agrochemical Development
Fluorinated pyrrolidines are explored as insecticides due to their bioactivity .
Material Science
Pyrrolidine derivatives with halogens may serve as catalysts or polymer modifiers .
Research Gaps and Future Directions
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